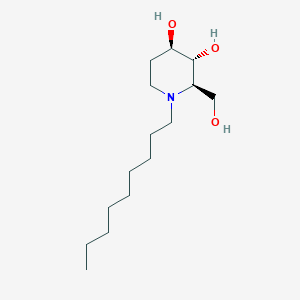
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and nonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and alkyl substitutions. Examples include:
- (2R,3R,4R)-2-(hydroxymethyl)-1-octylpiperidine-3,4-diol
- (2R,3R,4R)-2-(hydroxymethyl)-1-decylpiperidine-3,4-diol
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
921199-25-9 |
|---|---|
Fórmula molecular |
C15H31NO3 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-10-16-11-9-14(18)15(19)13(16)12-17/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1 |
Clave InChI |
BSFYPQCTWWSOLY-RBSFLKMASA-N |
SMILES isomérico |
CCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
SMILES canónico |
CCCCCCCCCN1CCC(C(C1CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
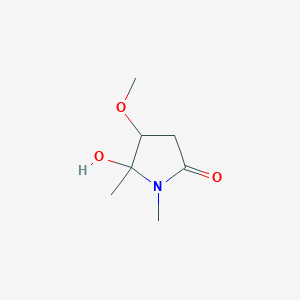
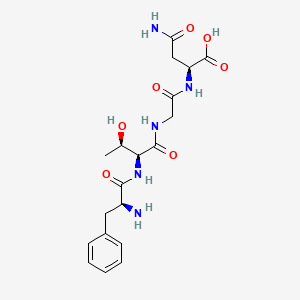
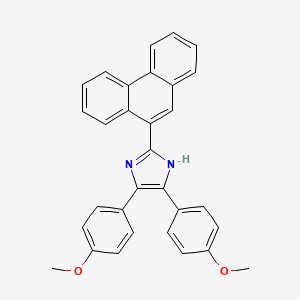
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
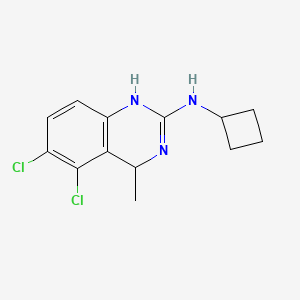
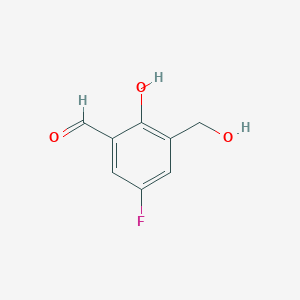
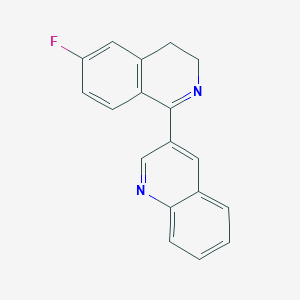
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
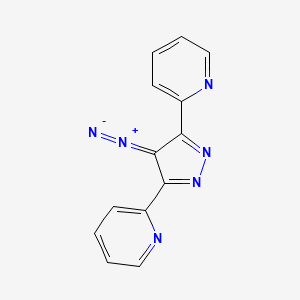
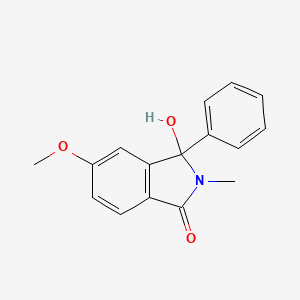

![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
